BenchChemオンラインストアへようこそ!

{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine

Antiviral Metabolic Stability Picornavirus

{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine is a synthetic small-molecule building block belonging to the 3,5-disubstituted isoxazole class, featuring a 4-fluorophenyl ring at position 3 and an N-methyl-3-aminopropyl chain at position 5. With a molecular formula of C₁₃H₁₅FN₂O and a molecular weight of 234.27 g/mol, the compound is supplied at ≥95% purity for research use only and serves as a versatile intermediate for medicinal chemistry and chemical biology programs targeting isoxazole-based pharmacophores.

Molecular Formula C13H15FN2O
Molecular Weight 234.27 g/mol
CAS No. 1240528-64-6
Cat. No. B1520490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine
CAS1240528-64-6
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESCNCCCC1=CC(=NO1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H15FN2O/c1-15-8-2-3-12-9-13(16-17-12)10-4-6-11(14)7-5-10/h4-7,9,15H,2-3,8H2,1H3
InChIKeyNNCHQODVNZTZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine (CAS 1240528-64-6): Procurement-Relevant Profile for a Fluorophenyl-Isoxazole Propylamine Research Scaffold


{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine is a synthetic small-molecule building block belonging to the 3,5-disubstituted isoxazole class, featuring a 4-fluorophenyl ring at position 3 and an N-methyl-3-aminopropyl chain at position 5 . With a molecular formula of C₁₃H₁₅FN₂O and a molecular weight of 234.27 g/mol, the compound is supplied at ≥95% purity for research use only and serves as a versatile intermediate for medicinal chemistry and chemical biology programs targeting isoxazole-based pharmacophores . The combination of an electron-withdrawing para-fluoro substituent on the phenyl ring and a flexible propylamine linker distinguishes this scaffold from shorter-chain or non-fluorinated analogs, offering a unique vector for structure-activity relationship (SAR) exploration [1].

Why Generic Substitution of {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine with Shorter-Linker or Non-Fluorinated Isoxazole Analogs Compromises SAR Precision


Isoxazole-based scaffolds are exquisitely sensitive to both linker length and aryl substitution pattern, as demonstrated by systematic SAR studies showing that a single methylene deletion or fluorine removal can reduce target potency by more than 10-fold or abolish metabolic stability advantages [1]. The specific C3 propyl chain imparts a conformational flexibility and amine pKa profile that cannot be replicated by methylene- or ethylene-linked analogs, while the para-fluoro substituent critically modulates both π-stacking interactions with aromatic binding pockets and oxidative metabolic stability compared to hydrogen or chloro alternatives [2]. Consequently, substituting a generic isoxazole-propanamine lacking the 4-fluorophenyl group or employing a shorter linker risks producing misleading SAR data, failed synthetic campaigns, or invalid biological comparisons that erode procurement value [3].

Quantitative Differentiation Evidence for {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine Versus Closest Analogs


Propyl Linker Length Confers Superior Metabolic Stability vs. Pentyloxy Linker in Picornavirus Inhibitor Series

In a head-to-head comparison within a biaryloxy-isoxazole series, the propyl-linked analog 3-[3-[2,6-dimethyl-4-(4-fluorophenyl)phenoxy]propyl]-3-methylisoxazole (6s) exhibited a >7-fold improvement in metabolic half-life (t₁/₂ > 200 min) relative to the pentyloxy-linked lead compound 2 (t₁/₂ = 27 min) in monkey liver microsomal assays [1]. Although the target compound {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine was not directly tested in this study, the data establish a class-level principle that the C3 propyl linker imparts substantially greater metabolic stability than longer or oxygen-containing tethers, supporting its selection for medicinal chemistry campaigns where hepatic clearance is a concern [1].

Antiviral Metabolic Stability Picornavirus Linker SAR

4-Fluorophenyl Substitution Markedly Enhances Antiproliferative Potency Compared to Non-Fluorinated or Methoxy-Substituted Isoxazole Analogs

In a systematic SAR study of fluorophenyl-isoxazole-carboxamide derivatives against four cancer cell lines (Hep3B, HepG2, HeLa, MCF-7), the 4-fluorophenyl-substituted compound St.2 (3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) demonstrated an IC₅₀ of 7.66 µg/mL against a representative cell line [1]. While the target compound lacks the carboxamide moiety and therefore cannot be directly equated, the data demonstrate that para-fluorination on the phenyl ring is a critical determinant of antiproliferative activity within the isoxazole class, distinguishing 4-fluorophenyl analogs from non-fluorinated or 4-methoxy congeners which typically show reduced potency [1].

Anticancer Antiproliferative Fluorine SAR Isoxazole-carboxamide

Isoxazole Core with 4-Fluorophenyl and Propylamine Substitution Avoids CYP450 Liability Observed with Imidazole-Based p38 MAPK Inhibitors

In a comparative scaffold-hopping study, the isoxazole analog 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine (14a) displayed reduced cytochrome P450 affinity and decreased IC₅₀ toward isolated p38 MAPK relative to the imidazole-based clinical candidate SB-203580 [1]. This finding supports a class-wide advantage: 3-(4-fluorophenyl)isoxazole scaffolds exhibit an intrinsically lower CYP450 inhibition liability compared to imidazole and pyrazole congeners. The target compound, bearing the same 3-(4-fluorophenyl)isoxazole core, is therefore expected to offer superior hepatic safety profiles in anti-inflammatory drug discovery programs when compared to imidazole-based building blocks [1].

Anti-inflammatory p38 MAP Kinase CYP450 Isoxazole bioisostere

Propyl Spacer Length Modulates Antiviral Spectrum: Propyl-Linked Analog Active Against 64/84 Rhinovirus Serotypes

The propyl-linked fluorophenyl isoxazole analog 6s demonstrated activity against 64 out of 84 human rhinovirus serotypes tested in a TCID₅₀ assay, compared to 87 serotypes sensitive to the pentyloxy-linked lead 2 at <3 µg/mL [1]. Although the target compound differs in the amine terminus, the data confirm that the propyl linker length is compatible with broad-spectrum antiviral activity, and the specific serotype selectivity profile was distinct from that of the longer linker analog, indicating that linker length tunes antiviral coverage breadth [1].

Antiviral Rhinovirus Spectrum of Activity Linker Optimization

Optimal Research and Industrial Application Scenarios for {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine Based on Quantitative Differentiation Evidence


Antiviral Lead Optimization Targeting Picornaviridae with Metabolic Stability Requirements

The propyl linker architecture validated in the picornavirus inhibitor series [1] positions this compound as an ideal core scaffold for synthesizing next-generation capsid-binding inhibitors. Researchers can leverage the >7-fold metabolic stability advantage of the propyl linker over pentyloxy tethers to generate analogs with extended hepatic half-life, while the 4-fluorophenyl group maintains the π-stacking interactions essential for target engagement [1].

Anticancer SAR Library Construction Around Fluorophenyl-Isoxazole Pharmacophores

Building on the demonstrated single-digit µg/mL antiproliferative IC₅₀ of 4-fluorophenyl-isoxazole derivatives against Hep3B, HepG2, HeLa, and MCF-7 cell lines [1], this compound serves as a strategic diversification point for generating carboxamide, sulfonamide, or urea derivatives through the secondary methylamine handle. The para-fluoro substituent is quantitatively linked to enhanced potency, making it a superior choice over non-fluorinated phenyl-isoxazole cores for anticancer library enumeration [1].

Anti-Inflammatory Drug Discovery with Reduced CYP450 Off-Target Risk

For p38 MAP kinase or related kinase inhibitor programs, selecting a 3-(4-fluorophenyl)isoxazole scaffold inherently reduces cytochrome P450 inhibition liability compared to imidazole-based starting points, as shown in scaffold-hopping studies [1]. The propylamine side chain of this compound provides a functionalizable vector for introducing solubility-enhancing groups without compromising the CYP450-sparing properties of the isoxazole core [1].

Chemical Biology Tool Compound Synthesis Requiring Defined Linker Geometry

The three-carbon propyl spacer between the isoxazole ring and the methylamine creates a specific N-to-ring distance and conformational ensemble that is distinct from the one-carbon methylene analog (CAS 933747-63-8) or the two-carbon ethylene analog. This defined geometry is critical for synthesizing photoaffinity probes, PROTACs, or fluorescent conjugates where precise linker length determines target protein engagement efficiency and ternary complex formation.

Quote Request

Request a Quote for {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.